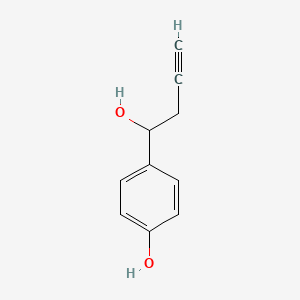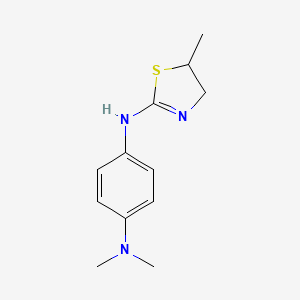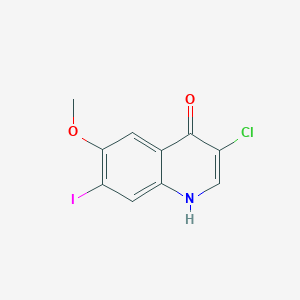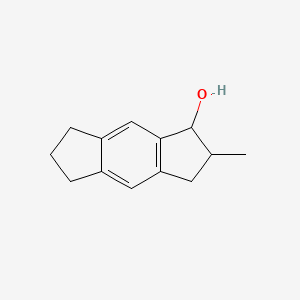![molecular formula C11H12F3NO3 B13903703 3-[(1R)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzoic acid](/img/structure/B13903703.png)
3-[(1R)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1R)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzoic acid is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group enhances the compound’s chemical stability and bioavailability, making it a valuable molecule in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1R)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzoic acid can be achieved through several synthetic routes. One common method involves the radical trifluoromethylation of carbon-centered radical intermediates
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production. Techniques such as Suzuki–Miyaura coupling have been employed to achieve the desired chemical transformations .
Análisis De Reacciones Químicas
Types of Reactions
3-[(1R)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
3-[(1R)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-[(1R)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
3-(Trifluoromethyl)benzoic acid: Shares the trifluoromethyl group but lacks the amino and hydroxypropyl substituents.
4-(Trifluoromethyl)benzoic acid: Similar structure with the trifluoromethyl group at a different position on the benzene ring.
Uniqueness
The uniqueness of 3-[(1R)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H12F3NO3 |
|---|---|
Peso molecular |
263.21 g/mol |
Nombre IUPAC |
3-[(1R)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C11H12F3NO3/c12-11(13,14)8-4-6(9(15)1-2-16)3-7(5-8)10(17)18/h3-5,9,16H,1-2,15H2,(H,17,18)/t9-/m1/s1 |
Clave InChI |
IXTQMEYJQXFTIL-SECBINFHSA-N |
SMILES isomérico |
C1=C(C=C(C=C1C(=O)O)C(F)(F)F)[C@@H](CCO)N |
SMILES canónico |
C1=C(C=C(C=C1C(=O)O)C(F)(F)F)C(CCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(butanoylamino)ethyl]butanamide](/img/structure/B13903624.png)
![(S)-3-Methyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B13903631.png)
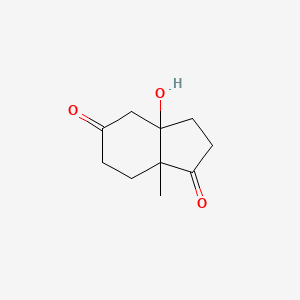

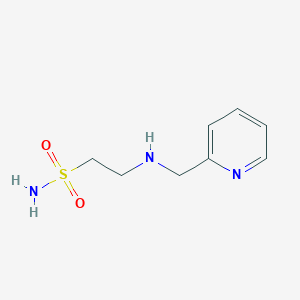
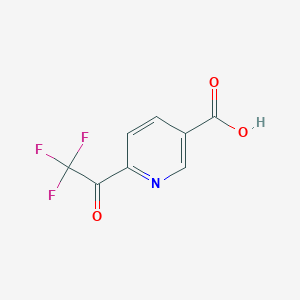

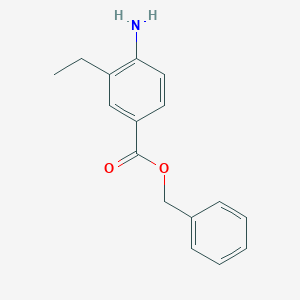
![{[(4-Amino-2-methylpyrimidin-5-yl)methyl]sulfanyl}acetic acid](/img/structure/B13903661.png)
